molecular formula C21H23N3O2S B2967200 4-ethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897454-77-2

4-ethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No. B2967200
M. Wt: 381.49
InChI Key: WFLIDEXIGFYUEC-UHFFFAOYSA-N
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Description

The compound “4-ethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications, from pharmaceuticals to polymers .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of benzamides, with a planar amide group and a benzene ring. The ethoxy, thio, and imidazole groups would add complexity to the structure .


Chemical Reactions Analysis

Benzamides, like other amides, can undergo a variety of reactions. They can be hydrolyzed to produce carboxylic acids and amines. They can also participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group would likely make it more soluble in polar solvents .

Scientific Research Applications

  • Synthesis and Chemical Properties:

    • Imidazo[1,2-a]pyridines, which share structural similarities with the queried compound, have been synthesized for potential application as antiulcer agents, displaying significant cytoprotective properties (Starrett et al., 1989).
    • The synthesis of analogues of 4-[[2-(1H-imidazol-1-yl)-1-[[(4-methoxyphenyl)methoxy]methyl]ethoxy]methyl]benzoic acid, structurally related to the queried compound, were explored for their potential as thromboxane synthase inhibitors (Manley et al., 1987).
    • A study on the conjugate addition of imidazolines, closely related to the queried compound, indicated their reactivity with α,β-enones and other Michael acceptors, which is significant in the synthesis of various chemical structures (Jones & Hirst, 1989).
  • Biological Activity and Applications:

    • Imidazole derivatives, similar to the queried compound, have been synthesized for their potential use as fluorescent materials. Such compounds exhibit absorption and emission in the blue and green regions, indicating their applicability in the field of photophysics (Padalkar et al., 2015).
    • N-substituted imidazolylbenzamides, structurally related to the queried compound, have been studied for their cardiac electrophysiological activity, indicating potential application in the development of class III agents for cardiac arrhythmias (Morgan et al., 1990).
    • Research into the development of DNA-binding polyamides utilizing the imidazole structure, which is part of the queried compound, suggests applications in targeting specific DNA sequences (Choi et al., 2003).

Future Directions

The future directions for this compound would depend on its properties and potential applications. It could be studied for potential uses in medicine, materials science, or other fields .

properties

IUPAC Name

4-ethoxy-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-3-26-18-10-8-17(9-11-18)20(25)22-12-13-27-21-23-14-19(24-21)16-6-4-15(2)5-7-16/h4-11,14H,3,12-13H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLIDEXIGFYUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

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